molecular formula C25H20ClN3O B2794211 3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1031595-81-9

3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2794211
CAS No.: 1031595-81-9
M. Wt: 413.91
InChI Key: DPINAVMJGSNCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and is implicated in the neuropathological features of Down syndrome, including intellectual disability and early-onset Alzheimer's disease. By inhibiting DYRK1A, this compound provides a valuable chemical tool for probing the kinase's role in neuronal differentiation, synaptic function, and tau protein phosphorylation, a key event in neurofibrillary tangle formation. Furthermore, research has expanded into oncology, as DYRK1A inhibition can interfere with the proliferation and survival of certain cancer cells. Its mechanism involves competing with ATP for binding to the kinase's active site, thereby modulating the activity of downstream substrates involved in cell cycle control and neurodevelopment. This makes it an essential compound for investigating novel therapeutic pathways in neurodegenerative disorders and cancer biology.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[(2-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-17-8-2-3-9-18(17)15-29-22-13-7-5-11-20(22)23-24(29)25(30)28(16-27-23)14-19-10-4-6-12-21(19)26/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPINAVMJGSNCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.

    Substitution Reactions: The chlorobenzyl and methylbenzyl groups are introduced through substitution reactions. These reactions may involve the use of reagents such as chlorobenzyl chloride and methylbenzyl bromide in the presence of a base like sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides (e.g., chlorobenzyl chloride), nucleophiles (e.g., amines), basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (e.g., MCF-7 and MDA-MB-231) and other malignancies. The primary mechanisms through which it exerts its effects include:

  • Microtubule Disruption : Similar compounds have shown to interfere with microtubule dynamics, essential for cell division and survival in cancer cells.
  • Iron Metabolism Interaction : Research suggests that this compound may disrupt iron homeostasis in cancer cells, leading to increased oxidative stress and apoptosis .

Study on Antiproliferative Effects

A study conducted on structurally similar indole derivatives indicated significant antiproliferative effects against multiple cancer cell lines. The results showed that compounds with similar structures could effectively inhibit cell proliferation, suggesting a promising avenue for further research into this specific compound's efficacy .

Iron Interaction Studies

Investigations into the interaction of this compound with iron ions revealed its potential to destabilize iron metabolism within cancer cells. This disruption leads to increased levels of reactive oxygen species (ROS), contributing to the induction of apoptosis .

Activity Type Description Reference
Anticancer ActivityEffective against MCF-7 and MDA-MB-231 cell lines
MechanismDisruption of microtubules and iron metabolism
Induction of ApoptosisIncreased oxidative stress leading to cell death

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrimidoindole derivatives exhibit significant variability in properties based on substituent type and position. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Properties/Activities Reference
Target Compound 2-chlorobenzyl (3), 2-methylbenzyl (5) N/A N/A Lipophilicity, steric bulk -
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-... 8-F, 4-F-benzyl (5), 2-methoxybenzyl (3) N/A N/A Enhanced crystallinity (XRD confirmed)
Compound 43 (Triazino[5,6-b]quinoxalin-3-yl) 4-chlorophenyl, triazino-quinoxaline 229–230 82.3 High thermal stability
3-(4-Chlorophenyl)-2-phenacylsulfanyl-... 4-chlorophenyl, phenacylsulfanyl (2) N/A N/A Sulfur-mediated solubility

Key Observations :

  • Halogen Effects : The target compound’s 2-chlorobenzyl group may enhance lipophilicity compared to fluorinated analogs (e.g., ), which could improve membrane permeability but reduce aqueous solubility. Chlorine’s electron-withdrawing nature also modulates electronic density in the core structure .

Q & A

Q. What are the key synthetic pathways for synthesizing 3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one?

The synthesis typically involves multi-step organic reactions starting from indole derivatives. A common approach includes:

  • Step 1: Alkylation of the indole core with 2-chlorobenzyl and 2-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents .
  • Step 2: Cyclization via Buchwald-Hartwig coupling or Ullmann-type reactions to form the pyrimidoindole scaffold, often using palladium catalysts (e.g., Pd(OAc)₂) and ligands like BINAP .
  • Step 3: Oxidation or dehydrogenation to stabilize the 4(5H)-one moiety .
    Methodological Tip: Optimize reaction conditions (temperature, solvent) using HPLC to monitor intermediates. Yields range from 50–97% depending on substituent steric effects .

Q. How is the structural identity of this compound confirmed post-synthesis?

Advanced analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring fusion patterns .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding π-π stacking and hydrogen-bonding interactions .

Q. What in vitro assays are recommended for initial biological screening?

  • Cytotoxicity Assays: Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, HepG2) to assess antiproliferative activity .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., TLR4 or kinase targets) to evaluate target engagement .
  • Antiviral Screening: Plaque reduction assays against HBV or HIV-1 to quantify IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity in SAR studies?

Key findings from structure-activity relationship (SAR) studies:

Substituent Biological Activity Source
2-ChlorobenzylEnhances TLR4 agonism (EC₅₀ = 0.8 μM)
2-MethylbenzylImproves metabolic stability in hepatic microsomes
Fluorine at C-8Increases antiviral potency (IC₅₀ = 12 nM)
Methodological Insight: Use parallel synthesis to generate analogs, followed by SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • NFκB Luciferase Reporter Assays: Quantify TLR4-mediated immune activation .
  • Western Blotting: Detect downstream signaling proteins (e.g., phosphorylated STAT3 in cancer pathways) .
  • Molecular Dynamics Simulations: Model interactions with viral proteases (e.g., HBV polymerase) to identify binding hotspots .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., TLR4 agonism vs. antiviral activity) may arise from:

  • Substituent Differences: 2-Chlorobenzyl vs. 3-fluorobenzyl groups alter target selectivity .
  • Assay Conditions: Varying cell lines or endotoxin levels in TLR4 studies .
    Resolution: Cross-validate using orthogonal assays (e.g., knockout cell lines or recombinant receptor systems) .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Docking Studies (AutoDock Vina): Map binding poses to TLR4 or kinase domains .
  • QSAR Models: Predict ADMET properties (e.g., logP, CNS permeability) using MOE or Schrödinger .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under physiological conditions?

  • pH Stability: Degrades rapidly at pH < 3 (gastric conditions) but remains stable at pH 7.4 (plasma) .
  • Thermal Stability: Melting point ~245°C; store at -20°C in DMSO to prevent aggregation .
    Analytical Tip: Use LC-MS to identify degradation products (e.g., dechlorinated metabolites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.